molecular formula C10H14OS B7994337 2,6-Dimethyl-4-ethoxythiophenol

2,6-Dimethyl-4-ethoxythiophenol

Cat. No.: B7994337
M. Wt: 182.28 g/mol
InChI Key: MWAKLTBVJJVLEO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-ethoxythiophenol is an organic compound belonging to the thiophenol family Thiophenols are characterized by the presence of a sulfur atom in a five-membered aromatic ring This particular compound is distinguished by its ethoxy group at the 4-position and two methyl groups at the 2- and 6-positions on the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-ethoxythiophenol typically involves the introduction of the ethoxy group and methyl groups onto the thiophenol ring. One common method is the alkylation of 2,6-dimethylthiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-ethoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophenol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-ethoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-ethoxythiophenol involves its interaction with various molecular targets. The sulfur atom in the thiophenol ring can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the ethoxy and methyl groups.

    2,4-Dimethylthiophenol: Lacks the ethoxy group but has two methyl groups.

    4-Ethoxythiophenol: Has the ethoxy group but lacks the two methyl groups.

Uniqueness

2,6-Dimethyl-4-ethoxythiophenol is unique due to the combination of its ethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-ethoxy-2,6-dimethylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-11-9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAKLTBVJJVLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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